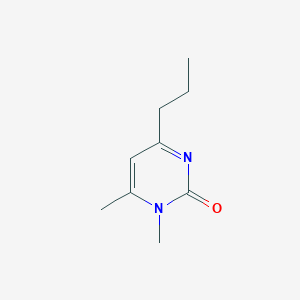![molecular formula C28H26S B14594763 Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- CAS No. 61623-69-6](/img/structure/B14594763.png)
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- is an organic compound with a complex structure It consists of a benzene ring substituted with a thioether group and multiple methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol attacks the benzyl chloride, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thioetherized products.
Substitution: Substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-methyl-4-(phenylmethyl)-: Similar structure but lacks the thioether group.
Benzene, 1,4-bis(phenylmethyl)-: Contains two phenylmethyl groups but no thioether linkage.
Benzene, 1,4-bis(methylthio)-: Contains two thioether groups but different substitution pattern.
Uniqueness
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- is unique due to the presence of both the thioether group and multiple methylphenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61623-69-6 |
|---|---|
Formule moléculaire |
C28H26S |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
1-[bis(4-methylphenyl)-phenylmethyl]sulfanyl-2-methylbenzene |
InChI |
InChI=1S/C28H26S/c1-21-13-17-25(18-14-21)28(24-10-5-4-6-11-24,26-19-15-22(2)16-20-26)29-27-12-8-7-9-23(27)3/h4-20H,1-3H3 |
Clé InChI |
MHFKGPIRRZIGQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)SC4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


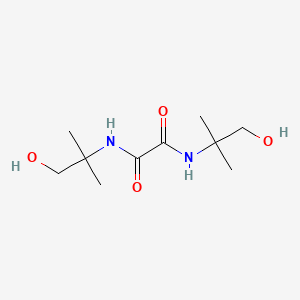
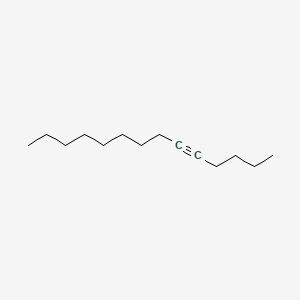

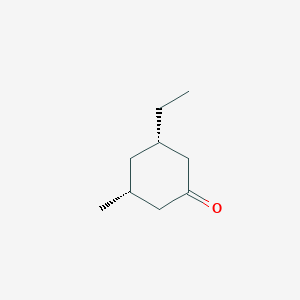
![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
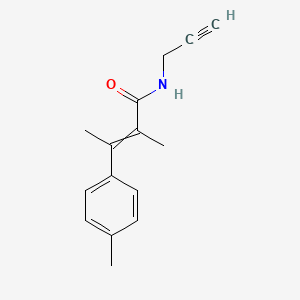
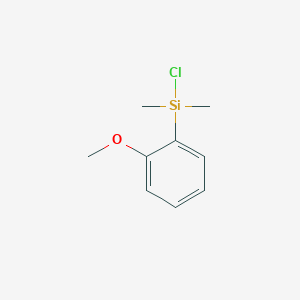
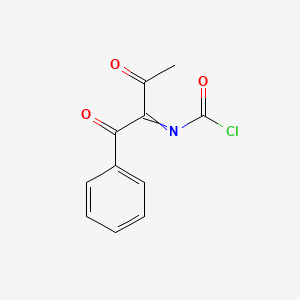
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
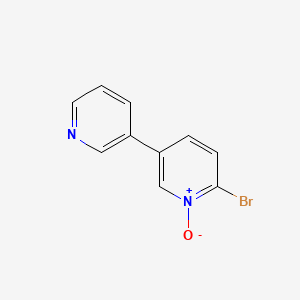
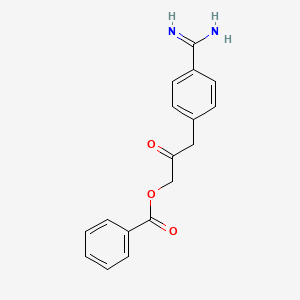
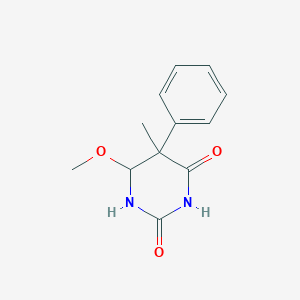
![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)
